molecular formula C13H17NO4 B2722099 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid CAS No. 39864-48-7

3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid

Cat. No. B2722099
CAS RN: 39864-48-7
M. Wt: 251.282
InChI Key: CLSLDFKGBNDDJJ-LBPRGKRZSA-N
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Description

“3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid” is a chemical compound used in proteomics research . It has a molecular formula of C13H17NO4 and a molecular weight of 251.28 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular formula of C13H17NO4 . More detailed structural information, such as a 3D model or 2D diagram, was not found in the available resources.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 251.28 . Further physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Antimicrobial Activity

3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid derivatives exhibit antimicrobial properties. A study by Mickevičienė et al. (2015) synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties that showed good activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Biosynthesis Studies

In biosynthesis research, the compound is involved in the formation of specialized amino acids like in the synthesis of cyclosporin A, indicating the compound's role in complex biosynthetic pathways (Offenzeller et al., 1993).

Magnetostructural Studies

Magnetostructural studies have utilized related compounds to investigate the coordination properties towards FeIII, exploring the effects of different ligands on the magnetic and structural characteristics of the complexes (Weyhermüller et al., 2011).

Effects on Chloride Channel Conductance

Research by Carbonara et al. (2001) explored the impact of related compounds on chloride membrane conductance in rat striated muscle, highlighting the compound's relevance in studying ion channels and muscle physiology (Carbonara et al., 2001).

NMR Spectroscopy Labeling

Kerfah et al. (2015) developed a combinatorial labeling technique for NMR spectroscopy involving the synthesis of a precursor for amino acid labeling, improving the detection of long-range NOEs in proteins (Kerfah et al., 2015).

Materials Science Applications

In materials science, Trejo-Machin et al. (2017) investigated the use of phloretic acid, a compound related to this compound, as a renewable building block for polybenzoxazine synthesis, highlighting its potential for sustainable material development (Trejo-Machin et al., 2017).

Mechanism of Action

The mechanism of action for “3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid” is not explicitly stated in the available resources. It’s used in proteomics research, which suggests it may interact with proteins or other biological molecules .

Future Directions

“3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid” is used in proteomics research , suggesting it may have applications in the study of proteins and their functions. Its unique properties make it suitable for various applications, such as drug synthesis and polymer development.

properties

IUPAC Name

3-methyl-2-[(2-phenoxyacetyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)12(13(16)17)14-11(15)8-18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSLDFKGBNDDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387923
Record name 3-methyl-2-[(phenoxyacetyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39864-48-7
Record name 3-methyl-2-[(phenoxyacetyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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